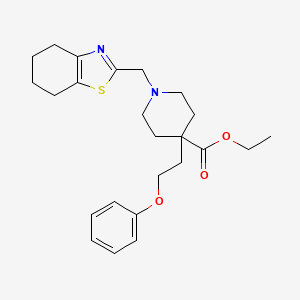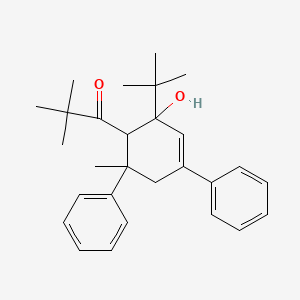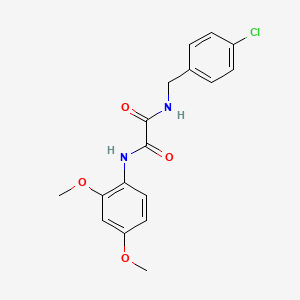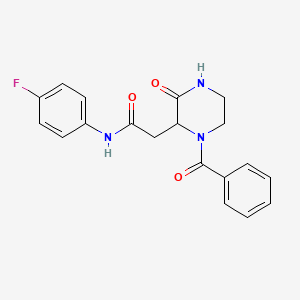![molecular formula C21H25ClN2O3S B4898837 N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4898837.png)
N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide, also known as AZ-23, is a sulfonamide derivative that has gained attention in the scientific community for its potential therapeutic applications. AZ-23 has been found to exhibit antitumor and anti-inflammatory activities, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response and tumor growth. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which play important roles in the inflammatory response.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antitumor activities, this compound has been found to exhibit other biochemical and physiological effects. For example, one study found that this compound inhibited the production of reactive oxygen species (ROS) in human neutrophils, which are involved in the immune response. Another study found that this compound inhibited the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and the progression of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide in lab experiments is that it has been shown to exhibit potent activity at relatively low concentrations, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to interpret certain experimental results.
Orientations Futures
There are several potential future directions for research on N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide. One area of interest is the development of new drugs based on the structure of this compound, which may exhibit even greater potency and selectivity. Another area of interest is the exploration of the potential use of this compound in combination with other drugs, which may lead to synergistic effects. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide can be synthesized through a multistep process that involves the condensation of 4-chloro-N-(2-methylphenyl)benzenesulfonamide with 1-azepanone, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide has been the subject of several scientific studies, which have explored its potential therapeutic applications. One study found that this compound exhibited potent anti-inflammatory activity in a mouse model of acute lung injury, suggesting that it may be useful in the treatment of inflammatory diseases. Another study found that this compound inhibited the growth of human ovarian cancer cells in vitro, indicating its potential as an antitumor agent.
Propriétés
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-17-8-4-5-9-20(17)24(16-21(25)23-14-6-2-3-7-15-23)28(26,27)19-12-10-18(22)11-13-19/h4-5,8-13H,2-3,6-7,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGZMVUEDNEMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)N2CCCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4898755.png)
![7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4898766.png)
![3-({[(6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4898778.png)

![9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole](/img/structure/B4898788.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4898792.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B4898809.png)
![1-methyl-4-[4-(1-naphthyloxy)butyl]piperazine oxalate](/img/structure/B4898817.png)
![5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4898819.png)


![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-methylpropanamide](/img/structure/B4898839.png)
![2-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4898846.png)
